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Compound of Interest

(3-Methyloxolan-3-
Compound Name:
yl)methanamine

Cat. No. B139535

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von
(3-Methyloxolan-3-yl)methanamin. Als Senior Application Scientist habe ich dieses Handbuch
so strukturiert, dass es nicht nur schrittweise Protokolle, sondern auch die wissenschaftliche
Begrundung hinter den experimentellen Entscheidungen liefert und so ein tiefgreifendes
Verstandnis der Derivatisierungsstrategien fur dieses vielversprechende Molekulgertst
ermaglicht.

Einfuhrung: Das synthetische Potenzial von (3-
Methyloxolan-3-yl)methanamin

(3-Methyloxolan-3-yl)methanamin ist ein wertvolles Building Block in der medizinischen Chemie
und der Wirkstoffforschung. Seine Struktur, die einen substituierten Tetrahydrofuran (Oxolan)-
Ring mit einer priméaren Aminogruppe an einem quartaren Kohlenstoffzentrum kombiniert,
bietet eine einzigartige sterische und elektronische Umgebung. Der Tetrahydrofuran-Ring ist
ein haufiges Motiv in Naturstoffen und biologisch aktiven Molekilen und kann die Léslichkeit
und die pharmakokinetischen Eigenschaften von Wirkstoffkandidaten verbessern.[1] Die
priméare Aminogruppe dient als vielseitiger "Ankerpunkt” fur die Einfihrung einer Vielzahl von
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funktionellen Gruppen durch Reaktionen wie Acylierung, Sulfonylierung oder reduktive
Aminierung.

Die signifikante sterische Hinderung durch die 3-Methylgruppe am quartaren Zentrum neben
der Aminomethylgruppe stellt jedoch eine synthetische Herausforderung dar.
Standardreaktionsbedingungen missen mdglicherweise angepasst werden, um hohe
Ausbeuten zu erzielen und Nebenreaktionen zu minimieren. Dieses Handbuch konzentriert
sich auf robuste Protokolle, die fir solche sterisch gehinderten priméaren Amine optimiert sind.

Logischer Arbeitsablauf der Derivatisierung

Der folgende Arbeitsablauf zeigt die wichtigsten Pfade zur Funktionalisierung von (3-
Methyloxolan-3-yl)methanamin, die in diesem Handbuch behandelt werden. Jeder Pfad fuhrt
zu einer anderen Klasse von Derivaten mit unterschiedlichen chemischen und physikalischen
Eigenschaften, die fir die weitere Verwendung in der Wirkstoffforschung relevant sind.
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Abbildung 1: Hauptderivatiserungswege fur (3-Methyloxolan-3-yl)methanamin.

Abschnitt 1: Einfiihrung von Schutzgruppen

Die temporare Maskierung der primaren Aminogruppe ist oft ein entscheidender erster Schritt
in einer mehrstufigen Synthese, um ihre Nukleophilie und Basizitét zu kontrollieren.[2] Die am
haufigsten verwendeten Schutzgruppen fir Amine sind die tert-Butoxycarbonyl (Boc)- und die
Benzyloxycarbonyl (Cbz)-Gruppe.
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N-Boc-Schutz: Ein robuster und vielseitiger Ansatz

Die Boc-Gruppe ist aufgrund ihrer Stabilitét unter vielen Reaktionsbedingungen und ihrer
einfachen Abspaltung unter milden sauren Bedingungen eine der am weitesten verbreiteten
Aminoschutzgruppen.[2][3] Die Reaktion wird typischerweise mit Di-tert-butyldicarbonat
(Bocz0) durchgefihrt.

Kausalitat der experimentellen Entscheidungen:

e Reagenz: Bocz0 ist das Reagenz der Wahl, da es kommerziell erhaltlich, stabil und
hochreaktiv gegentiber Aminen ist. Die Nebenprodukte der Reaktion, tert-Butanol und COz,
sind fliichtig oder leicht zu entfernen, was die Reaktion vorantreibt.[4]

o Base: Obwohl die Reaktion ohne Base ablaufen kann, wird oft eine milde Base wie
Triethylamin (TEA) oder Natriumbicarbonat (NaHCOs) hinzugefligt, um das gebildete Proton
abzufangen und die Reaktion zu beschleunigen.[4]

e LOsungsmittel: Aprotische Losungsmittel wie Tetrahydrofuran (THF) oder Dichlormethan
(DCM) werden bevorzugt, da sie die Léslichkeit der Reaktanten gewahrleisten und nicht mit
dem Boc-Anhydrid reagieren.

Detailliertes Protokoll fiir den N-Boc-Schutz:

« Vorbereitung: In einem Rundkolben wird (3-Methyloxolan-3-yl)methanamin (1,0 Ag.) in
wasserfreiem THF oder DCM (ca. 0,5 M) geldst.

« Basenzugabe: Triethylamin (1,2 Ag.) wird zur geriihrten Lésung bei Raumtemperatur
gegeben.

« Reagenzzugabe: Di-tert-butyldicarbonat (Bocz0, 1,1 Aqg.), geldst in einer minimalen Menge
des gleichen Lésungsmittels, wird langsam zur Reaktionsmischung getropft.

o Reaktionsiiberwachung: Die Reaktion wird bei Raumtemperatur gerthrt und der Fortschritt
mittels Dunnschichtchromatographie (DC) oder LC-MS Uberwacht, bis das Ausgangsmaterial
vollstdndig umgesetzt ist (typischerweise 2-12 Stunden).
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o Aufarbeitung: Das L6sungsmittel wird unter reduziertem Druck entfernt. Der Rickstand wird
in Ethylacetat aufgenommen und nacheinander mit 1 M HCI (falls TEA verwendet wurde),
gesattigter wassriger NaHCOs-Ldsung und gesattigter wassriger NaCl-Losung (Sole)
gewaschen.[5]

« |solierung: Die organische Phase wird tber wasserfreiem Natriumsulfat (Na2S0a4)
getrocknet, filtriert und im Vakuum konzentriert, um das rohe N-Boc-geschutzte Produkt zu
erhalten, das bei Bedarf durch Saulenchromatographie gereinigt werden kann.

N-Chz-Schutz: Eine orthogonale Alternative

Die Cbz-Gruppe ist eine weitere wichtige Schutzgruppe, die stabil gegentber sauren und
basischen Bedingungen ist, aber leicht durch katalytische Hydrierung entfernt werden kann.
Dies macht sie orthogonal zur séaurelabilen Boc-Gruppe.

Detailliertes Protokoll fir den N-Cbz-Schutz:

« Vorbereitung: (3-Methyloxolan-3-yl)methanamin (1,0 Aq.) wird in einer Mischung aus Dioxan
und Wasser (z.B. 1:1) gel6st.

e Basenzugabe: Eine wassrige Losung von Natriumcarbonat (Na2COs, 2,0 Ag.) wird
zugegeben und die Mischung auf 0 °C gekuhlt.

« Reagenzzugabe: Benzylchlorformiat (Cbz-Cl, 1,1 Aq.) wird langsam unter kraftigem Riihren
zugetropft, wobei die Temperatur unter 5 °C gehalten wird.

e Reaktion: Die Mischung wird fuir 2-4 Stunden bei Raumtemperatur gerihrt.

o Aufarbeitung: Die Reaktionsmischung wird mit Diethylether gewaschen, um nicht
umgesetztes Chz-Cl zu entfernen. Anschliel3end wird die wassrige Phase mit 2 M HCI
angesauert, bis das Produkt ausfallt oder extrahiert werden kann.

« Isolierung: Das Produkt wird mit Ethylacetat extrahiert. Die vereinigten organischen Phasen
werden Uber Na2SOa4 getrocknet, filtriert und im Vakuum konzentriert.
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Parameter N-Boc-Schutz N-Cbz-Schutz
Reagenz Di-tert-butyldicarbonat (Boc20)  Benzylchlorformiat (Cbz-ClI)
Typische Base Triethylamin (TEA), NaHCOs Na2COs, NaOH
] o Dioxan/Wasser,
Losungsmittel THF, DCM, Acetonitril
Aceton/Wasser
) ) Katalytische Hydrierung (Hz,
Abspaltung Milde Saure (z.B. TFA, HCI)[6]
Pd/C)
o Basen, Nukleophile,
Stabilitat Sauren, Basen

Hydrierung

Tabelle 1: Vergleich der N-Boc- und N-Cbz-Schutzgruppenstrategien.

Abschnitt 2: Bildung von Amid- und
Sulfonamidbindungen

Die direkte Funktionalisierung des Amins zur Bildung stabiler Amid- oder Sulfonamidbindungen
ist ein zentraler Schritt in der Synthese von Wirkstoffbibliotheken.

Amidsynthese: Uberwindung sterischer Hinderung

Die Bildung einer Amidbindung zwischen (3-Methyloxolan-3-yl)methanamin und einer
Carbonséaure erfordert die Aktivierung der Saure. Aufgrund der sterischen Hinderung des
Amins konnen Standard-Kopplungsreagenzien ineffizient sein. Protokolle, die fur sterisch
anspruchsvolle Substrate entwickelt wurden, sind hier oft erfolgreicher.

Kausalitat der experimentellen Entscheidungen:

o Kopplungsreagenzien: Reagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-
triazolo[4,5-b]pyridinium-3-oxid-hexafluorphosphat) oder die Umwandlung der Carbonsaure
in ein reaktiveres Acylfluorid sind oft wirksam bei der Kopplung sterisch gehinderter Amine.

o Temperatur: Erhdhte Temperaturen kbnnen erforderlich sein, um die Aktivierungsenergie fur
die Reaktion zu Uberwinden, jedoch muss dabei die Stabilitat der Reaktanten berticksichtigt
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werden.

o Base: Eine nicht-nukleophile Base wie Diisopropylethylamin (DIPEA) wird verwendet, um die
Saure zu deprotonieren und das wahrend der Reaktion freigesetzte HCI abzufangen, ohne
mit der aktivierten Saure zu konkurrieren.

Detailliertes Protokoll fur die Amidkopplung (HATU):

 Vorbereitung: Die Carbonsaure (1,0 Aq.) und HATU (1,1 Aqg.) werden in einem geeigneten
aprotischen Lésungsmittel wie N,N-Dimethylformamid (DMF) oder DCM geldst.

« Basenzugabe: DIPEA (2,5 Aq.) wird zugegeben und die Mischung fuir 15-30 Minuten bei
Raumtemperatur gerthrt, um die Carbonsaure zu aktivieren.

e Aminzugabe: Eine Losung von (3-Methyloxolan-3-yl)methanamin (1,2 Ag.) im gleichen
Lésungsmittel wird zugegeben.

o Reaktion: Die Reaktion wird bei Raumtemperatur oder leicht erhéhter Temperatur (z.B. 40-50
°C) geruhrt, bis die Umsetzung vollstandig ist (typischerweise 12-24 Stunden).

o Aufarbeitung: Die Reaktionsmischung wird mit Wasser verdiinnt und mehrfach mit
Ethylacetat oder DCM extrahiert.

e Reinigung: Die vereinigten organischen Phasen werden mit wassriger LiCIl-Lésung (zur
Entfernung von DMF), verdiinnter Saure, verdiinnter Base und Sole gewaschen, tber
Na2S0a4 getrocknet und konzentriert. Das Produkt wird durch Sdulenchromatographie
gereinigt.

R-COOH Aktivierung
Aktivierter Ester
(Acyl-Oxy-Triazol)
HATU / DIPEA

C3-Methyloxolan-3-yl)

Nukleophiler Angriff Amid-Derivat

methanamin
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Abbildung 2: Vereinfachter Mechanismus der HATU-vermittelten Amidkopplung.

N-Sulfonylierung: Synthese von Sulfonamiden

Die Reaktion von primaren Aminen mit Sulfonylchloriden fiihrt zur Bildung von Sulfonamiden,
einer wichtigen Klasse von Verbindungen mit vielféaltigen biologischen Aktivitaten. Eine haufige
Nebenreaktion ist die doppelte Sulfonylierung, die durch sorgféltige Kontrolle der
Reaktionsbedingungen minimiert werden muss.

Kausalitat der experimentellen Entscheidungen:

Stochiometrie: Ein leichter Uberschuss des Amins gegeniiber dem Sulfonylchlorid kann
helfen, die Bildung des di-sulfonylierten Nebenprodukts zu unterdriicken.

Temperatur: Die Durchfihrung der Reaktion bei niedrigen Temperaturen (z.B. 0 °C)
verlangsamt die Reaktionsgeschwindigkeit und erhdht die Selektivitat fur die mono-
Sulfonylierung.

Langsame Zugabe: Die langsame, tropfenweise Zugabe des Sulfonylchlorids hélt dessen
Konzentration niedrig und begunstigt die Reaktion mit dem primaren Amin gegentber dem
weniger reaktiven, gebildeten Sulfonamid.

Detailliertes Protokoll fur die N-Sulfonylierung:

Vorbereitung: (3-Methyloxolan-3-yl)methanamin (1,1 Aq.) wird in wasserfreiem DCM oder
THF geldst und unter Inertgasatmosphéare (z.B. Stickstoff oder Argon) auf 0 °C gekdhlt.

Basenzugabe: Eine Base wie Pyridin oder Triethylamin (1,5 Aq.) wird zugegeben.

Reagenzzugabe: Eine Losung des Sulfonylchlorids (1,0 Aq.) in einer minimalen Menge des
gleichen Lésungsmittels wird langsam tber einen Zeitraum von 30-60 Minuten zugetropft.

Reaktion: Die Mischung wird fir 1-2 Stunden bei 0 °C geriihrt und anschliel3end langsam auf
Raumtemperatur erwarmen gelassen. Die Reaktion wird fur weitere 2-16 Stunden gerthrt,
bis das Ausgangsmaterial verbraucht ist.

Aufarbeitung: Die Reaktion wird durch Zugabe von Wasser oder gesattigter wassriger
NH4Cl-Losung beendet. Das Produkt wird mit einem organischen Losungsmittel (z.B.
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Ethylacetat) extrahiert.

e Reinigung: Die organische Phase wird mit 1 M HCI (zur Entfernung der Base), Wasser und
Sole gewaschen, Uber NazSOa4 getrocknet, filtriert und konzentriert. Das Rohprodukt wird
durch Saulenchromatographie oder Umkristallisation gereinigt.

Parameter Amidsynthese (HATU) N-Sulfonylierung
Elektrophil Aktivierte Carbonsaure Sulfonylchlorid (R-SO2Cl)
Typische Base DIPEA (nicht-nukleophil) Pyridin, Triethylamin
Temperatur Raumtemperatur bis 50 °C 0 °C bis Raumtemperatur

" - . Kontrolle der Mono- vs. Di-
Kritischer Faktor Effiziente Aktivierung )
Alkylierung

Produkt Amid (R-CO-NH-R" Sulfonamid (R-SO2-NH-R")

Tabelle 2: Vergleich der Amid- und Sulfonamidsynthese.

Schlussfolgerung und Ausblick

(3-Methyloxolan-3-yl)methanamin ist ein vielseitiges Molekul, dessen primare Aminogruppe
eine breite Palette chemischer Transformationen ermdglicht. Die in diesem Handbuch
beschriebenen Protokolle fir die Einfihrung von Schutzgruppen sowie fir die Amid- und
Sulfonamidbildung bieten robuste und validierte Methoden fiir die Derivatisierung dieses
sterisch anspruchsvollen Bausteins. Die sorgfaltige Auswahl der Reagenzien und die Kontrolle
der Reaktionsbedingungen sind entscheidend, um hohe Ausbeuten und Selektivitat zu
gewahrleisten. Diese Derivate dienen als wertvolle Zwischenprodukte fur die Synthese
komplexerer Molekile und die Erstellung von Substanzbibliotheken fir die Entdeckung neuer
pharmazeutischer Wirkstoffe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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